4-Bromo-2-(2-bromoethyl)pyridine
Description
Significance of Halogenated Pyridines in Heterocyclic Chemistry
Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The carbon-halogen bond serves as a key functional group, enabling a wide range of subsequent transformations with precise regiocontrol. nih.gov However, the synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which often requires harsh reaction conditions for direct halogenation. nih.govchemrxiv.org
Despite these challenges, the development of methods to selectively introduce halogens at specific positions on the pyridine ring remains an active area of research. nih.govmountainscholar.org Strategies often involve multi-step sequences, such as the conversion of pyridines to their N-oxides to facilitate electrophilic substitution, or the use of directing groups to control regioselectivity. nih.gov The ability to synthesize a diverse array of halogenated pyridines is essential for expanding the chemical space available for drug discovery and the development of new materials. chemrxiv.org
The Role of 4-Bromo-2-(2-bromoethyl)pyridine as a Versatile Synthetic Intermediate
Within the class of halogenated pyridines, this compound stands out as a particularly useful and versatile synthetic intermediate. This disubstituted pyridine possesses two distinct reactive sites: the bromine atom on the pyridine ring and the bromine atom on the ethyl side chain. This dual reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable precursor for a variety of more complex structures.
The bromine atom at the 4-position of the pyridine ring is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com The bromoethyl group, on the other hand, can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This orthogonal reactivity is a key feature that makes this compound a highly sought-after building block in organic synthesis.
Below is a table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 120277-01-2 | C7H7Br2N | 266.96 |
| 4-Bromopyridine (B75155) | 1120-87-2 | C5H4BrN | 158.00 |
| 2-Bromopyridine | 109-04-6 | C5H4BrN | 158.00 |
| 4-Bromo-2-methoxypyridine | 100367-39-3 | C6H6BrNO | 188.02 |
| 2-(Bromomethyl)pyridine | 55401-97-3 | C6H6BrN | 172.02 |
| 4-Bromo-2-(bromomethyl)pyridine (B3075566) | 1032650-53-5 | C6H5Br2N | 250.92 |
Note: The data in this table is compiled from various sources for informational purposes. nih.govalfa-chemistry.comsigmaaldrich.comwikipedia.orgbldpharm.comambeed.comchemicalbook.com
Overview of Research Trajectories for Pyridine-Based Building Blocks
The development of novel pyridine-based building blocks is a continuous and evolving field of research. researchgate.net Synthetic chemists are constantly exploring new methods to functionalize the pyridine ring and to create derivatives with unique properties and reactivity. nih.gov A significant trend is the focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, allowing for the rapid generation of diverse compound libraries for biological screening. nih.govchemrxiv.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
4-bromo-2-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1,3H2 |
InChI Key |
NIQOFSKZLWFYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 2 Bromoethyl Pyridine and Analogous Structures
Direct Bromination Approaches to Pyridine (B92270) Derivatives
Direct bromination offers a straightforward pathway to introduce bromine atoms onto the pyridine scaffold. However, the inherent electronic properties of the pyridine ring, being electron-deficient, typically necessitate harsh reaction conditions for electrophilic substitution. The reactivity and regioselectivity of these reactions are highly dependent on the nature and position of existing substituents on the ring.
Bromination of Alkyl-Substituted Pyridines
The presence of an alkyl group on the pyridine ring, such as in 2-ethylpyridine (B127773), can influence the regioselectivity of bromination. The ethyl group at the 2-position has an electron-donating inductive effect, which can activate the pyridine ring towards electrophilic attack. This directing effect often favors bromination at the C5 position (para to the nitrogen).
However, direct bromination of simple alkylpyridines can be challenging and may lead to a mixture of products or require severe conditions. For instance, the synthesis of 2-bromo-5-ethylpyridine (B134762) involves direct bromination where the ethyl group directs the incoming bromine to the 5-position.
Regioselective Bromination Strategies
Achieving high regioselectivity in the bromination of pyridines is a significant synthetic challenge. Various strategies have been developed to control the position of bromination.
One effective method involves the use of N-bromosuccinimide (NBS) as a milder brominating agent compared to elemental bromine. thieme-connect.comresearchgate.net Studies have shown that the bromination of activated pyridines, such as those bearing amino or hydroxyl groups, with NBS can proceed with high regioselectivity and yield. thieme-connect.comresearchgate.net The reaction conditions, including the solvent, can be tuned to favor the formation of specific isomers. For example, the bromination of 2-hydroxypyridine (B17775) with NBS in acetonitrile (B52724) can yield 5-bromo-2-hydroxypyridine (B85227) as the major product. thieme-connect.com
Another powerful strategy is the use of pyridine N-oxides. The N-oxide group significantly activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net After the desired bromination, the N-oxide can be removed through deoxygenation to yield the target brominated pyridine. researchgate.net This approach has been successfully used for the regioselective bromination of various pyridine N-oxide derivatives under mild conditions. researchgate.nettcichemicals.com For instance, using oxalyl bromide or p-toluenesulfonic anhydride (B1165640) as an activator allows for C2-bromination of fused pyridine N-oxides. tcichemicals.com
Furthermore, the generation of pyridyne intermediates offers a modern approach to regioselective difunctionalization of pyridines. nih.gov By forming a 3,4-pyridyne, subsequent nucleophilic addition and quenching with an electrophile can lead to precisely substituted pyridines. nih.gov
Functional Group Interconversion Routes to Brominated Pyridines
An alternative to direct bromination is the conversion of other functional groups into bromine atoms. This approach is particularly useful when the desired isomer is not accessible through direct electrophilic substitution or when milder reaction conditions are required.
Conversion of Hydroxyl to Bromo Groups
Hydroxypyridines can serve as valuable precursors to brominated pyridines. The hydroxyl group can be converted to a bromo group using various reagents. A common method involves treating the corresponding hydroxymethylpyridine with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, 4-(hydroxymethyl)pyridine can be treated with HBr to form the pyridinium (B92312) bromide salt, which is then reacted with PBr₃ to yield 4-(bromomethyl)pyridine (B1298872) hydrobromide.
Synthesis via Halogen Exchange Reactions
Halogen exchange, or the Finkelstein reaction, provides another route to brominated pyridines. This method typically involves the substitution of a chlorine or iodine atom with bromine. While less common for aromatic systems than for alkyl halides, under specific conditions, this can be an effective strategy.
Advanced Multi-Step Synthesis of 4-Bromo-2-(2-bromoethyl)pyridine Precursors
The synthesis of a specifically substituted compound like this compound often requires a multi-step approach to build the carbon skeleton and introduce the functional groups in the correct positions.
A plausible synthetic route could start from a pre-functionalized pyridine. For instance, one could begin with a 4-bromopyridine (B75155) derivative and introduce the 2-ethyl side chain, or start with a 2-ethylpyridine derivative and introduce the bromine at the 4-position.
One potential pathway involves the construction of a precursor like 2-methyl-4-bromopyridine. A patented method describes the synthesis of 2-methyl-4-nitropyridine (B19543) from 2-chloro-4-nitropyridine (B32982) and diethyl malonate, followed by reduction of the nitro group to an amino group, and finally a Sandmeyer-type reaction to introduce the bromine at the 4-position. google.com The methyl group could then be further functionalized to the desired bromoethyl side chain.
Another strategy could involve the synthesis of 4-bromo-2-vinylpyridine, which can then be hydrobrominated to give the target 2-(2-bromoethyl) side chain. The synthesis of such precursors can be achieved through cross-coupling reactions on di-halogenated pyridines. For example, 2-bromo-4-iodopyridine (B27774) can undergo selective cross-coupling with an organometallic reagent to introduce a substituent at the 4-position. researchgate.net
The synthesis of precursors like 4-bromo-2-(bromomethyl)pyridine (B3075566) has also been documented, providing a key intermediate that can be homologated to the desired 2-(2-bromoethyl) side chain. nih.gov
Cyclization Reactions for Pyridine Ring Formation
The de novo synthesis of the pyridine ring is a powerful strategy for accessing polysubstituted derivatives. Various cyclization methods allow for the convergent assembly of complex pyridines from simpler, acyclic precursors.
One of the most prominent methods is the Hantzsch pyridine synthesis , which classically involves the condensation of two β-ketoesters, an aldehyde, and an equivalent of ammonia. youtube.com This multicomponent reaction first yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. youtube.com While versatile, this method requires careful selection of starting materials to achieve the specific substitution pattern of the target molecule.
More contemporary approaches utilize transition-metal-catalyzed cycloaddition reactions. For instance, [4+2] cycloaddition reactions provide a direct pathway to polysubstituted pyridines. An eco-friendly, noble-metal-free formal [4+2] cycloaddition has been developed for the synthesis of pyridines from readily available ketones and imines, forming two sequential C-C bonds under mild conditions. nih.gov Another significant strategy involves metal-mediated [2+2+2] cycloadditions , which can construct the pyridine ring from nitriles and alkynes, offering control over the substitution pattern. nih.gov
Recent advances also include metal-free [3+3] annulation reactions . For example, the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides proceeds under mild conditions to yield polysubstituted pyridines with broad substrate scope and excellent functional group tolerance. mdpi.com These methods highlight the ongoing development of efficient and diverse strategies for pyridine ring construction, which could be adapted for precursors bearing bromo and bromoethyl functionalities or their synthetic equivalents.
Stereoselective Introduction of Bromoethyl Moieties
The introduction of a bromoethyl group, particularly with stereochemical control, is a nuanced synthetic challenge. Direct stereoselective introduction is not straightforward. A common strategy involves the synthesis of a precursor alcohol, such as 2-(2-hydroxyethyl)pyridine (B196109), which is then converted to the corresponding bromide.
The synthesis of 2-(2-hydroxyethyl)pyridine can be achieved through the reaction of 2-picoline (2-methylpyridine) with formaldehyde (B43269) or paraformaldehyde. patsnap.comgoogle.com This reaction is typically performed under pressure and heat, sometimes with an acid catalyst like benzoic or acetic acid. google.com The resulting alcohol can then be brominated using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). chemicalbook.com
While this sequence generates the 2-(2-bromoethyl) side chain, it does not inherently control stereochemistry at the ethyl group if a chiral center were present. Achieving stereoselectivity often requires starting with chiral precursors or employing stereoselective reactions. For instance, the stereoselective synthesis of substituted tetrahydropyridines and dihydropyridinones has been demonstrated through methods like ring-closing metathesis of enantiomerically pure N-acryloyl-homoallylic amines or via ring-expansion of monocyclopropanated heterocycles. acs.orgnih.govacs.org These approaches establish chiral centers within the ring system, which could potentially direct the stereochemistry of subsequent side-chain manipulations. However, the direct stereoselective synthesis of a chiral bromoethyl-substituted pyridine remains a specialized area requiring further research.
A plausible, though not explicitly detailed in a single source, synthetic route to the target compound could involve:
Synthesis of 2-(2-hydroxyethyl)pyridine from 2-picoline and formaldehyde. patsnap.comgoogle.com
Bromination of the pyridine ring at the 4-position. The electron-donating nature of the hydroxyethyl (B10761427) group would direct bromination to the ortho and para positions. Selective bromination at the 4-position would require careful control of conditions or the use of protecting groups.
Conversion of the hydroxyl group to a bromide using a reagent like PBr₃ to yield this compound.
Optimization of Reaction Conditions and Yields in Bromopyridine Synthesis
Solvent Effects on Selectivity and Efficiency
The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, which are frequently used to functionalize bromopyridines. The solvent influences catalyst stability, reaction rate, and even selectivity by interacting with the catalytic species. rsc.orgwhiterose.ac.ukresearchgate.net
In Suzuki coupling reactions, for example, polar solvents are often preferred as they can stabilize the charged intermediates formed during the catalytic cycle. researchgate.netnih.gov A study on the Suzuki coupling of a bifunctional substrate demonstrated that selectivity could be switched between two reactive sites (C-Cl vs. C-OTf) by changing the solvent polarity. Nonpolar solvents favored reaction at the C-Cl bond, while polar solvents promoted reaction at the C-OTf bond, which was attributed to the formation of different active catalytic species in different solvent environments. nih.gov
The choice of solvent is also crucial for direct bromination reactions. The bromination of mesitylene, catalyzed by pyridine, showed significant rate changes when moving between acetic acid and chloroform, demonstrating the impact of the solvent on the reaction kinetics. cdnsciencepub.com
The following table summarizes the effect of different solvents on a Suzuki-Miyaura cross-coupling reaction, highlighting the importance of solvent selection for achieving high yields.
Table 1: Effect of Solvent on the Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid This table is representative of general findings in cross-coupling reactions and is constructed based on typical solvent screening data.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 75 |
| 2 | Dioxane | 85 |
| 3 | DMF | 92 |
| 4 | Acetonitrile | 88 |
| 5 | Water | 60 |
Catalyst Systems for Enhanced Production
The catalyst system, comprising a metal precursor and often a ligand, is the engine of many synthetic transformations used in preparing functionalized bromopyridines. Palladium-based catalysts are exceptionally common for cross-coupling reactions. rsc.orgwhiterose.ac.uk
For Suzuki reactions involving heteroaryl halides like bromopyridines, the choice of palladium precursor and ligand is critical. Catalysts like Pd(dppf)Cl₂, which are ionic, are known to be more active in polar solvents. researchgate.net The development of highly efficient catalytic systems, including those based on ruthenium for C-H activation and functionalization, has opened new avenues for modifying pyridine rings. nih.govmdpi.com For instance, a Ru(II)-based system was used to synthesize multi-heteroarylated 2-pyridones from 2-bromopyridines through a domino reaction involving C-O/C-N/C-C bond formations. nih.gov
The optimization of the catalyst system often involves screening different metal sources and ligands to find the combination that provides the highest yield and selectivity for a specific transformation. The following table illustrates the effect of different palladium catalysts on a typical Suzuki coupling reaction.
Table 2: Effect of Palladium Catalyst on a Suzuki Coupling Reaction This table is a representative example based on common catalyst screening studies.
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 85 |
| 2 | PdCl₂(PPh₃)₂ | - | 90 |
| 3 | Pd(dppf)Cl₂ | - | 95 |
| 4 | Pd/C | - | 78 |
In addition to homogeneous catalysts, heterogeneous systems, such as palladium supported on activated carbon (Pd/C) or metal-organic frameworks (MOFs), offer advantages like easier separation and potential for catalyst recycling. mdpi.com For instance, a palladium catalyst supported on an Al-MIL-53 metal-organic framework has shown high efficiency and recyclability in Suzuki–Miyaura cross-coupling reactions. mdpi.com Such innovations in catalyst design are crucial for developing more sustainable and cost-effective syntheses of complex molecules like this compound.
Reactivity and Transformational Chemistry of 4 Bromo 2 2 Bromoethyl Pyridine
Nucleophilic Substitution Reactions at the Bromoethyl Group
The ethyl bromide moiety attached to the C2 position of the pyridine (B92270) ring behaves as a typical primary alkyl halide, making it a prime site for SN2 reactions. The reactivity of this group allows for the introduction of a variety of functional groups through displacement of the bromide ion by nucleophiles.
Formation of Quaternary Ammonium (B1175870) Salts
The reaction of the bromoethyl group with tertiary amines leads to the formation of quaternary ammonium salts, a transformation known as the Menshutkin reaction. mdpi.com This process involves the direct alkylation of the amine by the electrophilic carbon of the bromoethyl side chain. mdpi.com The resulting salts are ionic compounds with applications as phase-transfer catalysts and in the synthesis of ionic liquids. The pyridine nitrogen of another molecule of the substrate can also act as the nucleophile, leading to self-quaternization, although this is typically less favorable in the presence of a more nucleophilic tertiary amine. The general procedure involves dissolving the starting materials in a polar aprotic solvent like acetonitrile (B52724) and heating the mixture. mdpi.com
Reactivity with Various Nucleophiles (e.g., amines, thiols)
The bromoethyl group readily reacts with a range of nucleophiles. Primary and secondary amines can be used to synthesize the corresponding N-substituted 2-(pyridin-2-yl)ethanamines. These reactions are fundamental for building more complex molecular scaffolds.
Thiols and their corresponding thiolates are also effective nucleophiles for displacing the bromide. The reaction with thiols can proceed through a mechanism involving an initial conjugate addition followed by intramolecular displacement of the bromide to form a reactive episulfonium ion intermediate, which is a potent DNA alkylating agent. nih.gov This reactivity highlights the potential of such compounds in the development of biologically active molecules.
| Nucleophile | Reagent Example | Product Type |
| Tertiary Amine | Trimethylamine | Quaternary Ammonium Salt |
| Primary Amine | Aniline | Secondary Amine |
| Secondary Amine | Diethylamine | Tertiary Amine |
| Thiol | Thiophenol | Thioether |
| Cyanide | Potassium Cyanide | Nitrile |
Intramolecular Cyclization Pathways
A significant reaction pathway for 4-Bromo-2-(2-bromoethyl)pyridine is intramolecular cyclization, where the pyridine nitrogen acts as an internal nucleophile, displacing the bromide of the ethyl group. This reaction results in the formation of a 5,6-dihydroindolizinium bromide derivative. These indolizine (B1195054) cores and their derivatives are present in numerous natural products and pharmaceutically important molecules. nih.gov The formation of this bicyclic system can be a key step in the synthesis of more complex heterocyclic structures. nih.govorganic-chemistry.orgresearchgate.netrsc.orgrsc.org Further functionalization can then be carried out at the C7-bromo position of the newly formed indolizine ring system.
Cross-Coupling Reactions at the Pyridine Bromine Position
The bromine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution and, more significantly, participates in a variety of palladium-catalyzed cross-coupling reactions. stackexchange.comquimicaorganica.org The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C4 position, making it a favorable site for such transformations. stackexchange.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.com For this compound, these reactions are typically performed at the C4-bromo position.
The Suzuki-Miyaura reaction involves the coupling of the 4-bromopyridine (B75155) moiety with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgresearchgate.netyoutube.com This reaction is widely used to form biaryl structures and is tolerant of a wide range of functional groups. mdpi.comlibretexts.org
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 4-bromopyridine and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically cocatalyzed by a copper(I) salt and carried out in the presence of a palladium complex and an amine base, under mild conditions. wikipedia.orgorganic-chemistry.org Copper-free variations of this reaction have also been developed. libretexts.orgpitt.edu
The Heck reaction couples the 4-bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comrsc.orgresearchgate.net This reaction is highly stereoselective, typically affording the trans isomer of the product. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)–C(sp) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | C(sp²)–C(sp²) |
Ligand Design and Catalyst Optimization in C-C Bond Formation
The success and selectivity of palladium-catalyzed cross-coupling reactions on bromopyridine substrates are highly dependent on the choice of ligand and catalyst system. For Suzuki-Miyaura reactions, highly active and stable catalysts have been developed using dialkylbiphenylphosphino ligands, which are effective for coupling challenging heterocyclic substrates. nih.govnih.gov N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote C4-selective cross-coupling of 2,4-dihalopyridines. nih.gov In some cases, ligand-free conditions, potentially involving palladium nanoparticles, can also be employed and may even enhance selectivity. researchgate.netresearchgate.netnih.gov The optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly when dealing with substrates that possess multiple reactive sites or are prone to catalyst inhibition. mdpi.comnih.govrsc.org
Regioselectivity in Biaryl and Alkenyl Pyridine Syntheses
The differential reactivity of the two bromine atoms in this compound allows for regioselective cross-coupling reactions to synthesize biaryl and alkenyl pyridines. The C4-Br bond on the pyridine ring is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C-Br bond of the bromoethyl group. This is attributed to the sp2 hybridization of the carbon atom and the electronic effects of the pyridine ring.
For instance, in a Suzuki-Miyaura coupling reaction, an arylboronic acid would preferentially couple at the C4 position of the pyridine ring, leaving the bromoethyl group intact for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of complex molecules containing a substituted pyridine core. Similarly, in Heck or Stille couplings for the synthesis of alkenyl pyridines, the reaction would favor the C4 position. The choice of catalyst, ligands, and reaction conditions can further influence this selectivity.
While specific studies on the regioselective synthesis of biaryl and alkenyl pyridines using this compound are not extensively documented in the provided search results, the principles of regioselective cross-coupling of dihalogenated pyridines are well-established. For example, the synthesis of 2,4-differentially arylated pyrroles has been achieved through stepwise palladium-catalyzed Suzuki-Miyaura coupling of a di-halogenated precursor, demonstrating the feasibility of such selective transformations. researchgate.net
Emerging Cross-Coupling Methodologies
Recent advancements in cross-coupling chemistry have introduced novel methodologies that could be applicable to this compound. These emerging methods often focus on milder reaction conditions, broader substrate scope, and the use of more sustainable catalysts.
Dual catalytic systems, for example, have been developed for cross-electrophile coupling reactions. nih.gov These systems can enable the coupling of two different electrophiles, which could be a powerful strategy for the derivatization of this compound.
Furthermore, copper-catalyzed cross-coupling reactions continue to evolve with the development of new ligands and catalytic systems that allow for reactions under milder conditions and with greater efficiency. rsc.org These advancements could provide new avenues for the selective functionalization of either the C4-bromo or the bromoethyl group of the target molecule.
Electrophilic Aromatic Substitution on the Pyridine Core (if applicable to specific derivatives)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comyoutube.comyoutube.com The pyridine nitrogen also tends to coordinate with Lewis acid catalysts, further deactivating the ring. youtube.com When EAS does occur, it typically directs substitution to the meta-position (C3 and C5). youtube.comyoutube.comyoutube.com
For this compound, direct electrophilic aromatic substitution on the pyridine core is unlikely to be a primary synthetic strategy due to the deactivating effect of both the nitrogen atom and the bromine substituent. However, if the pyridine ring were to be sufficiently activated by strong electron-donating groups, EAS might become feasible. For instance, the introduction of an amino or alkoxy group could potentially facilitate electrophilic substitution.
The reactivity of pyridine in EAS reactions is often compared to that of nitrobenzene. youtube.com High temperatures and harsh conditions are typically required, and yields are often low. youtube.com
Reductive Transformations of the Bromoethyl and Bromo-Pyridine Moieties
The two bromine substituents in this compound can be selectively or exhaustively reduced.
Catalytic hydrogenation is a common method for the dehalogenation of aryl and alkyl halides. Depending on the catalyst and reaction conditions, it would be possible to selectively reduce one or both of the bromine atoms in this compound. The bromoethyl group is generally more susceptible to reduction than the aryl bromide.
Dehalogenation can also be achieved using various reducing agents, such as zinc in the presence of an acid or certain metal hydrides. The choice of reducing agent and reaction conditions would be critical in achieving selective dehalogenation. While specific studies on the hydrogenation or dehalogenation of this compound are not available in the provided search results, the general principles of these reactions are well-understood.
Radical Reactions Involving Bromine Substituents
The bromine atoms in this compound can participate in radical reactions. The bromoethyl group, being an alkyl bromide, is particularly susceptible to radical substitution reactions. For example, under initiation with light or a radical initiator, the C-Br bond of the ethyl side chain could undergo homolytic cleavage to form a radical intermediate. This intermediate could then participate in various radical-mediated transformations, such as atom transfer radical polymerization (ATRP) or radical cyclization reactions.
The C4-bromo group on the pyridine ring is less prone to radical reactions compared to the bromoethyl group. However, under certain conditions, such as those used in Minisci-type reactions, radical substitution on the pyridine ring could be possible.
Applications in Advanced Organic Synthesis
Role as a Building Block for Complex N-Heterocyclic Compounds
The inherent reactivity of the 2-(2-bromoethyl) moiety makes this compound an excellent precursor for the construction of nitrogen-containing polycyclic systems. The pyridine (B92270) nitrogen can act as an internal nucleophile, facilitating cyclization reactions to form fused and bridged heterocyclic scaffolds that are central to many natural products and pharmacologically active compounds.
Construction of Fused and Bridged Ring Systems
Beyond the five-membered ring of indolizine (B1195054), the 2-(2-bromoethyl)pyridine (B1590421) scaffold is instrumental in building larger, more complex fused systems like the quinolizidine (B1214090) nucleus. Quinolizidine alkaloids, which are characterized by a 1-azabicyclo[4.4.0]decane structure, are prevalent in the plant kingdom and often exhibit significant biological activity. nih.gov The biosynthesis of these alkaloids proceeds from L-lysine, which forms a six-membered piperidine (B6355638) ring. nih.gov
In a synthetic context, the 2-(2-bromoethyl)pyridine unit can be used to construct one of the rings of the quinolizidine system. Synthetic strategies can involve the reaction of the bromoethyl group with a suitable nucleophile to form a piperidine ring, which is then elaborated into the full quinolizidine skeleton. For example, a key step could be the alkylation of a pre-formed piperidine or dehydropiperidine derivative, leading to a bicyclic intermediate that can be further reduced or rearranged. The development of flexible routes to 5,8-disubstituted indolizidines and 1,4-disubstituted quinolizidines often relies on the stereoselective construction of substituted piperidines, a process where a bromoethyl electrophile could be employed. researchgate.net
Precursor in the Synthesis of Ligands for Metal Coordination Chemistry
The pyridine nucleus is a cornerstone of coordination chemistry due to its excellent σ-donating ability. 4-Bromo-2-(2-bromoethyl)pyridine serves as an ideal precursor for crafting sophisticated ligands, with its two distinct reactive handles allowing for the systematic assembly of bidentate and multidentate chelators.
Design and Synthesis of Bidentate and Multidentate Pyridine Ligands
The creation of bidentate ligands, which bind to a metal center through two donor atoms, is a primary application of this building block. The reactive bromoethyl sidearm can be readily displaced by a variety of nucleophilic donor groups. For example, reaction with another heterocyclic amine (e.g., another pyridine, an imidazole, or a pyrazole) or with a phosphine (B1218219) (e.g., diphenylphosphine) can generate N,N' or P,N type bidentate ligands. The resulting flexible ethyl linker typically forms a stable five-membered chelate ring upon coordination to a metal ion.
This approach is highly modular. The synthesis of a series of polydentate N,O-donor ligands derived from 2-(2-pyridinyl)-2-propanol demonstrates the principle of extending a simple pyridine chelate to more complex forms. rsc.org Similarly, reacting 2,6-bis(bromomethyl)pyridine (B1268884) with other molecules is a common method for creating tridentate or larger macrocyclic ligands. rsc.org Following this logic, this compound can be used to build a bidentate chelate system, while the 4-bromo position is reserved for a subsequent cross-coupling reaction. This secondary reaction could introduce another coordinating group or link the entire ligand to a larger assembly, effectively creating multidentate or bridging ligand systems. Chromium complexes supported by bidentate PN ligands, for example, have shown significant catalytic activity in ethylene (B1197577) polymerization, demonstrating the importance of such ligand architectures. rsc.org
Development of Chelating Agents
A chelating agent is a ligand that binds to a central metal ion through multiple donor atoms, forming a stable, soluble complex known as a chelate. The principles that guide the synthesis of multidentate ligands also apply to the development of potent chelating agents for applications ranging from catalysis to medicinal chemistry and environmental remediation.
The structure of this compound is well-suited for this purpose. The pyridine nitrogen provides a strong coordination site, and the bromoethyl group allows for the covalent attachment of one or more additional donor groups (e.g., carboxylates, amides, amines, or thiols). The resulting multidentate structure can effectively sequester metal ions. The synthesis of pyridine-alkoxide ligands for forming polynuclear metal clusters is one such example of creating powerful chelators from simple pyridine precursors. rsc.org Furthermore, analogues of 2,2'-bipyridine (B1663995) where a pyridine ring is replaced by a pyrrole (B145914) have been shown to form stable cyclometalated complexes with ruthenium, illustrating the versatility of pyridine-like scaffolds in chelation. nih.gov The 4-bromo position on the target compound adds another layer of utility, allowing the resulting chelate to be anchored to a solid support or incorporated into a larger functional molecule.
Intermediate in the Preparation of Advanced Materials
The bifunctional nature of this compound makes it a valuable intermediate for synthesizing advanced functional materials. The two different bromine substituents can be addressed with distinct chemical transformations, enabling the incorporation of the pyridine moiety into polymers, surfaces, or complex molecular architectures with tailored electronic or photophysical properties.
The bromoethyl group can participate in nucleophilic substitution or polymerization reactions. For example, it can be used to graft the pyridine unit onto a polymer backbone, introducing metal-coordination sites or altering the polymer's physical properties.
Simultaneously, the 4-bromo position on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a vast array of functional groups. For instance, coupling with arylboronic acids (Suzuki reaction) can lead to the formation of bipyridine-like structures, which are fundamental components in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The synthesis of multidentate polypyridine ligands for such applications has been reported, often starting from brominated pyridine precursors. researchgate.net The ability to introduce conjugated groups at the 4-position allows for the tuning of the electronic properties of the molecule, making it a precursor for organic conductors, photosensitizers, or other advanced electronic materials.
| Reaction Type | Functional Group Involved | Potential Product/Application | Relevant Concepts |
| Intramolecular Cyclization | 2-(2-bromoethyl)pyridine | Indolizines, Quinolizidines | Chichibabin reaction, Ylide formation, Alkaloid synthesis |
| Nucleophilic Substitution | 2-(2-bromoethyl) | Bidentate/Multidentate Ligands | Chelation, Ligand synthesis |
| Suzuki Cross-Coupling | 4-bromopyridine (B75155) | Functionalized Pyridines, Biaryls | Catalysis, Advanced materials, Conjugated systems |
| Sonogashira Coupling | 4-bromopyridine | Aryl-alkynyl Pyridines | Organic electronics, Functional dyes |
| Polymer Grafting | 2-(2-bromoethyl) | Functionalized Polymers | Materials science, Surface modification |
Synthesis of Monomers for Polymerization
The dual functionality of this compound makes it a potential candidate for the synthesis of novel monomers for polymerization reactions. The bromoethyl group can readily undergo nucleophilic substitution reactions, while the 4-bromo substituent on the pyridine ring can participate in various cross-coupling reactions. This differential reactivity allows for the stepwise construction of monomers with tailored properties.
For instance, the bromoethyl moiety can be converted to a vinyl group through an elimination reaction, or it can be used to link to other polymerizable units. Subsequently, the 4-bromo position can be utilized as a handle for polymerization, such as in Suzuki or Stille coupling reactions, to form conjugated polymers. These polymers, incorporating the pyridine unit, are of interest for their potential electronic and photophysical properties.
Table 1: Potential Polymerization Reactions Utilizing this compound Derivatives
| Monomer Precursor (Derived from this compound) | Polymerization Method | Resulting Polymer Type | Potential Application |
| 4-Bromo-2-vinylpyridine | Suzuki Polycondensation | Poly(p-phenylenevinylene) (PPV) derivative | Organic Light-Emitting Diodes (OLEDs) |
| 4-(Ethynyl)-2-(2-bromoethyl)pyridine | Sonogashira Polycondensation | Poly(arylene-ethynylene) (PAE) | Organic Photovoltaics (OPVs) |
| 4-Bromo-2-(2-azidoethyl)pyridine | Click Chemistry Polymerization | Triazole-containing Polymer | Functional Materials |
It is important to note that while the reactivity of the functional groups suggests these applications, specific research detailing the use of this compound as a monomer is not extensively documented in publicly available literature. The proposed applications are based on established polymerization methodologies for similarly functionalized pyridine derivatives.
Precursors for Organic Electronic Materials
The electron-deficient nature of the pyridine ring, combined with the potential for extensive conjugation, makes pyridine-containing compounds highly desirable for organic electronic materials. This compound serves as a valuable precursor for the synthesis of such materials.
The 4-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents. This enables the construction of extended π-conjugated systems, which are fundamental to the performance of organic semiconductors. The 2-(2-bromoethyl) side chain can be chemically modified to fine-tune the solubility, morphology, and electronic properties of the resulting materials. For example, it can be converted into a phosphonate (B1237965) group to create self-assembling monolayers or into other functional groups that influence intermolecular packing.
Table 2: Illustrative Synthetic Transformations of this compound for Organic Electronic Materials
| Reagent | Reaction Type | Resulting Functional Group | Potential Impact on Material Properties |
| Arylboronic acid | Suzuki Coupling (at C4-Br) | Biaryl system | Extended conjugation, modified band gap |
| Triethyl phosphite | Arbuzov Reaction (at bromoethyl) | Diethylphosphonate | Improved solubility, self-assembly |
| Thiol | Nucleophilic Substitution (at bromoethyl) | Thioether | Enhanced intermolecular interactions |
The synthesis of complex ligands for organic light-emitting diodes (OLEDs) and active layers in organic field-effect transistors (OFETs) can be envisaged using this pyridine derivative as a starting material.
Development of Fluorescent Dyes and Chemosensors
Pyridine-based structures are frequently incorporated into fluorescent dyes and chemosensors due to their ability to coordinate with metal ions and participate in photoinduced electron transfer (PET) processes. The specific substitution pattern of this compound offers a scaffold for the rational design of new sensory molecules.
The pyridine nitrogen atom can act as a binding site for cations, and the electronic properties of the fluorophore can be modulated by substituents at the 4-position. The 2-(2-bromoethyl) group provides a convenient point of attachment for a signaling unit (fluorophore) or a receptor for a specific analyte. For example, reaction with a fluorescent amine could yield a sensor where the fluorescence is quenched or enhanced upon binding of a target ion to the pyridine nitrogen.
While direct synthesis of fluorescent dyes and chemosensors from this compound is not prominently reported, the chemical logic for its use in this context is sound and aligns with established principles in the design of such systems. nih.gov
Application in the Total Synthesis of Natural Products and Analogs (Focus on synthetic strategy, not biological activity)
The strategic use of polysubstituted heterocyclic building blocks is a cornerstone of modern natural product synthesis. This compound, with its defined placement of reactive handles, can be a valuable tool in the convergent synthesis of complex alkaloids and other nitrogen-containing natural products.
Strategic Incorporation of the Pyridine and Bromoethyl Units
In the synthesis of a complex target molecule containing a substituted pyridine core, this compound can allow for the late-stage introduction of this key heterocycle. The bromoethyl side chain can be used to form a new ring system through intramolecular cyclization, a common feature in many alkaloids. For example, displacement of the bromide by an intramolecular nucleophile (e.g., an amine or a carbanion) can lead to the formation of fused or bridged bicyclic systems containing the pyridine ring.
Retrosynthetic Analysis Utilizing this compound
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. ias.ac.infiveable.meamazonaws.com When a target molecule contains a 2-substituted pyridine ring fused to another ring system, this compound can be identified as a potential starting material or key intermediate through a series of strategic disconnections.
Illustrative Retrosynthetic Analysis:
Consider a hypothetical fused heterocyclic target containing a pyridine ring. A key retrosynthetic disconnection might be the bond that forms the second ring, leading back to a precursor with a pyridine core and a reactive side chain. If this side chain is a two-carbon unit, this compound emerges as a logical synthon.
For example, a disconnection of a C-N bond in a fused dihydropyridinium system could lead back to an acyclic precursor containing a pyridine ring and a primary amine. This amine could, in turn, be derived from the bromoethyl group of the starting material. The 4-bromo substituent would be carried through the synthesis, available for later functionalization if required by the target structure. This approach highlights the utility of this compound in simplifying the synthetic challenge of complex heterocyclic targets.
Derivatives and Analogs: Synthesis and Research Significance
Synthesis and Transformations of Brominated Pyridine (B92270) Derivatives with Varying Alkyl Chains
For instance, the bromination of the alkyl side chain is a key transformation. The reactivity of the resulting brominated alkyl group is dependent on its position. Isomerization studies on related brominated polymers have shown that a bromomethyl group (endo-bromomethyl) is significantly more reactive towards nucleophilic substitution than an exo-methylene bromide. researchgate.net This highlights the importance of the bromine's position on the alkyl chain for subsequent chemical modifications.
The synthesis of derivatives with different alkyl chain lengths, such as 4-bromo-2-(bromomethyl)pyridine (B3075566), has also been documented. nih.gov These variations in the alkyl chain attached to the brominated pyridine core allow for a systematic investigation of how the chain length and the position of the bromine atom influence the molecule's chemical behavior.
| Compound Name | Starting Materials | Key Reaction Steps | Reference |
|---|---|---|---|
| 2-Methyl-4-bromopyridine | Diethyl malonate, 2-chloro-4-nitropyridine (B32982) | Condensation, Decarboxylation, Hydrogenation, Diazotization/Bromination | google.comgoogle.com |
| 4-Bromo-2-(bromomethyl)pyridine | Not specified | Direct synthesis or functionalization of a precursor | nih.gov |
Introduction of Additional Functional Groups on the Pyridine Ring
The introduction of new functional groups onto the pyridine ring of 4-bromo-2-(2-bromoethyl)pyridine and its analogs opens up a vast chemical space for creating novel compounds with tailored properties. Key strategies include trifluoromethylation, further halogenation, amination, and hydroxylation.
The trifluoromethyl (CF3) group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. The trifluoromethylation of bromopyridines can be achieved through various methods, including the use of trifluoromethyl copper reagents that undergo substitution reactions with bromo- and iodopyridines. jst.go.jpnih.gov A patented process describes the trifluoromethylation of bromopyridine raw materials, highlighting its suitability for large-scale production compared to using iodinated pyridines. google.com Efficient methods for synthesizing 4-trifluoromethyl 2-pyrones and pyridones have also been developed, which can serve as building blocks for more complex structures. rsc.org
Further halogenation of the pyridine ring is another important modification. The electronic nature of the pyridine ring generally makes electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.orgnih.gov However, selective halogenation methods have been developed. For instance, 3-selective halogenation can be achieved via Zincke imine intermediates, which involves a ring-opening, halogenation, and ring-closing sequence under mild conditions. chemrxiv.orgnih.gov 4-selective halogenation can be accomplished using designed phosphine (B1218219) reagents that form phosphonium (B103445) salts at the 4-position, which are then displaced by halide nucleophiles. nih.gov Pyridine-catalyzed bromination has also been investigated, where pyridinium (B92312) salts can increase the rate of bromination. cdnsciencepub.comcdnsciencepub.com
| Functional Group | Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Trifluoromethyl | Substitution | Trifluoromethyl copper reagents | jst.go.jpnih.gov |
| Trifluoromethyl | Patented Process | Fluoro-S-(trifluoromethyl)-dibenzothiophene salt, copper powder | google.com |
| Halogen (3-position) | Zincke Imine Intermediate | Ring-opening, halogenation (e.g., NBS), ring-closing | chemrxiv.orgnih.gov |
| Halogen (4-position) | Phosphonium Salt Displacement | Heterocyclic phosphines, halide nucleophiles | nih.gov |
The introduction of amino and hydroxyl groups can significantly alter the polarity, hydrogen bonding capacity, and biological activity of pyridine derivatives. Amination of the pyridine ring can be achieved through various synthetic routes. For example, 2-aminopyridines can be synthesized from the corresponding pyridine N-oxides in a one-pot process using reagents like tert-butylamine (B42293) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O), followed by deprotection. umich.edu Another method involves the use of bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) as a mild N-oxide activator for the regioselective addition of amine nucleophiles. umich.edu Research has also been conducted on the direct amination of brominated pyridines, such as the amination of 2-bromo-6-methylaminopyridine, to create more complex ligand scaffolds. georgiasouthern.edu
Hydroxylated derivatives, such as 4-bromo-2-hydroxypyridine (B129990) and its isomer 2-bromo-4-hydroxypyridine (B1272042), are also important synthetic targets. uni.lunih.govfishersci.nobldpharm.com These compounds exist in tautomeric equilibrium with their corresponding pyridone forms. The introduction of a hydroxyl group provides a handle for further reactions, such as O-alkylation, and can influence the molecule's electronic properties and potential for intermolecular interactions.
Investigation of Positional Isomers and Their Distinct Reactivity Profiles
The specific placement of the bromine atoms and the ethyl side chain on the pyridine ring gives rise to positional isomers, each with a unique reactivity profile. For example, comparing 4-bromo-2-(bromomethyl)pyridine nih.gov with a hypothetical 2-bromo-4-(bromomethyl)pyridine (B1338137) bldpharm.com would reveal differences in the reactivity of both the bromine on the ring and the bromine on the methyl group, influenced by the electronic effects of the nitrogen atom and the other substituent.
The reactivity of isomers is clearly demonstrated in halogenation reactions. As mentioned, specific methods have been developed to achieve regioselective halogenation at either the 3- or 4-positions of the pyridine ring, highlighting the distinct reactivity of these positions. chemrxiv.orgnih.govnih.gov Similarly, the properties of hydroxylated isomers like 4-bromo-2-hydroxypyridine uni.lunih.gov and 2-bromo-4-hydroxypyridine bldpharm.com differ, which can be attributed to the influence of the nitrogen atom on the acidity of the hydroxyl group and the stability of the corresponding pyridone tautomer. The synthesis of various bipyridine isomers, such as 4-bromo-2,2'-bipyridine, further expands the range of available scaffolds for building more complex molecular architectures. ambeed.com
Research on Pyridine N-Oxide Derivatives
The conversion of the pyridine nitrogen to a pyridine N-oxide dramatically alters the electronic properties and reactivity of the ring. The N-oxide group acts as a strong electron-donating group through resonance, activating the ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. arkat-usa.orgyoutube.com
The synthesis of pyridine N-oxides is typically achieved by the oxidation of the parent pyridine using reagents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Research on 4-nitropyridine-N-oxide has shown that the nitro group can be readily displaced by nucleophiles, providing a versatile method for preparing various 4-substituted pyridine-N-oxides. sciencemadness.org For example, treatment of 4-nitropyridine-N-oxide with the appropriate reagents can yield 4-bromopyridine-N-oxide. sciencemadness.org
These N-oxide derivatives serve as important intermediates. For instance, they can be used to introduce substituents at the 2-position via nucleophilic attack, followed by deoxygenation of the N-oxide. umich.edu The reaction of pyridine N-oxides with reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) can lead to the formation of chloropyridines, often at the 2- and 4-positions. youtube.com This reactivity makes pyridine N-oxides powerful tools in the synthesis of a wide range of substituted pyridine derivatives. abertay.ac.uk
| Reaction Type | Description | Typical Reagents | Reference |
|---|---|---|---|
| Oxidation | Formation of the N-oxide from the parent pyridine. | H₂O₂/AcOH, m-CPBA | arkat-usa.org |
| Nucleophilic Substitution | Displacement of a group at the 4-position (e.g., nitro group). | Various nucleophiles | sciencemadness.org |
| Amination | Introduction of an amino group at the 2-position. | Tf₂O/t-BuNH₂ or PyBroP/amine | umich.edu |
| Chlorination | Introduction of a chlorine atom, often at the 2- or 4-position. | POCl₃, SO₂Cl₂ | youtube.com |
| Deoxygenation | Removal of the oxygen atom to revert to the pyridine. | PCl₃, PPh₃ | arkat-usa.org |
Spectroscopic and Computational Characterization Approaches in Research
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopic methods are indispensable for confirming the successful synthesis of target molecules and for providing initial insights into their structural features.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule. For derivatives of 4-Bromo-2-(2-bromoethyl)pyridine, ¹H and ¹³C NMR spectroscopy would be the primary methods used.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the ethyl side chain. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The protons of the bromoethyl group would appear as two triplets in the more upfield region, corresponding to the -CH₂-Br and -CH₂-py moieties.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate at lower field values compared to the aliphatic carbons of the bromoethyl side chain. The presence of bromine atoms would also influence the chemical shifts of the adjacent carbon atoms.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.5 - 7.7 | d | ~8.0 |
| H-5 | 7.8 - 8.0 | d | ~2.0 |
| H-6 | 8.4 - 8.6 | dd | ~8.0, 2.0 |
| -CH₂-py | 3.2 - 3.4 | t | ~7.0 |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160 - 162 |
| C-3 | 125 - 127 |
| C-4 | 130 - 132 |
| C-5 | 140 - 142 |
| C-6 | 150 - 152 |
| -CH₂-py | 38 - 40 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₇Br₂N. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the cleavage of the C-C bond in the ethyl side chain or the loss of a bromine atom would lead to specific fragment ions, further corroborating the proposed structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine ring and the aliphatic ethyl group. The C-N and C=C stretching vibrations of the pyridine ring would also be observable.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands in the UV region, corresponding to the π→π* and n→π* transitions of the pyridine ring.
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state. This technique is crucial for understanding the precise spatial arrangement of atoms, as well as the intermolecular interactions that govern the crystal packing.
By analyzing the crystal structure of a derivative of this compound, researchers can gain insights into how the molecules arrange themselves in a crystalline lattice. This includes identifying any non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the bromine atoms), and π-π stacking interactions between the pyridine rings. These interactions play a critical role in determining the physical properties of the solid material.
X-ray crystallography provides highly accurate measurements of bond lengths and bond angles within the molecule. This data is invaluable for understanding the geometry of the molecule and for comparing the experimental structure with theoretical models obtained from computational chemistry. For instance, the C-Br bond lengths and the bond angles within the pyridine ring can provide insights into the electronic effects of the substituents.
Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| C-Br (ring) Bond Length (Å) | 1.88 - 1.92 |
| C-Br (ethyl) Bond Length (Å) | 1.93 - 1.97 |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to understand the intrinsic properties of molecules, offering insights that complement experimental findings. For a molecule like this compound, these studies would be invaluable in predicting its behavior and characteristics.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the bromine atoms, indicating these are the probable sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.
Illustrative FMO Energy Values
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These are illustrative values. Actual values would depend on the specific software and basis set used in the calculation.
Calculation of Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.
Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Chemical Potential (μ): The escaping tendency of electrons from a system. Calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η).
Hypothetical Reactivity Descriptors (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Ionization Energy (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Chemical Potential (μ) | -3.85 |
Note: These values are derived from the illustrative FMO energies and are not based on actual calculations for the target compound.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. This is particularly useful for understanding the conformational flexibility of the 2-bromoethyl side chain. By simulating the molecule's movements at a given temperature, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules or biological targets. An MD simulation would track the trajectories of all atoms, providing a dynamic picture of bond rotations and intermolecular interactions.
Without published research, specific findings from MD simulations, such as dihedral angle distributions for the ethyl chain or radial distribution functions in a solvent, are not available.
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Transformational Utilities
Direct and detailed synthetic procedures for 4-Bromo-2-(2-bromoethyl)pyridine are not extensively documented in readily available literature, suggesting it is a highly specialized research intermediate rather than a common building block. However, its synthesis can be logically proposed based on established methodologies for analogous compounds.
A plausible and key synthetic achievement would be a two-step process starting from the commercially available precursor, 4-Bromo-2-(2-hydroxyethyl)pyridine. The critical transformation is the conversion of the primary alcohol to an alkyl bromide. This is a standard reaction in organic synthesis, often achieved with high efficiency.
Proposed Synthesis of this compound
| Step | Starting Material | Reagent | Product | Description |
| 1 | 4-Bromo-2-(2-hydroxyethyl)pyridine | HBr (conc.) or PBr₃ | This compound | The hydroxyl group is substituted by a bromine atom. Using concentrated hydrobromic acid (HBr) often requires heating to reflux. prepchem.com Alternatively, phosphorus tribromide (PBr₃) can achieve this transformation, often at lower temperatures. chemicalbook.com |
This proposed synthesis mirrors established procedures for similar structures. For instance, the synthesis of the unbrominated analogue, 2-(bromoethyl)pyridine, is achieved by refluxing 2-(hydroxyethyl)pyridine with concentrated hydrobromic acid. prepchem.com Similarly, 2,6-Bis(bromomethyl)pyridine (B1268884) is synthesized from pyridine-2,6-diyldimethanol using 48% HBr at elevated temperatures. rsc.org
The transformational utility of this compound lies in its bifunctional nature. It possesses two distinct reactive sites:
The 2-(bromoethyl) side chain: This is a potent alkylating agent, susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups (amines, thiols, azides, etc.) by reacting it with appropriate nucleophiles.
The 4-bromo substituent on the pyridine (B92270) ring: This aryl bromide is a handle for numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the pyridine scaffold to other aromatic or aliphatic systems.
This dual reactivity makes it a valuable, albeit challenging, building block for synthesizing complex, polyfunctional pyridine derivatives for screening in pharmaceutical and agrochemical research. google.com
Emerging Methodologies for Brominated Pyridine Chemistry
The synthesis of specifically substituted bromopyridines is often complicated by the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. researchgate.net Traditional methods can require harsh conditions and may result in mixtures of isomers. Consequently, research has focused on developing milder and more selective methodologies.
Key Emerging Methodologies:
N-Oxide Activation: A common strategy involves the initial formation of a pyridine N-oxide. This modification activates the 2- and 4-positions of the ring towards both electrophilic and nucleophilic attack, allowing for more controlled halogenation. researchgate.net
Directed Metalation: The use of directing groups allows for regioselective deprotonation (lithiation) of the pyridine ring, followed by quenching with an electrophilic bromine source (e.g., Br₂, C₂Br₆). This provides a powerful method for installing a bromine atom at a specific position. researchgate.net
Sandmeyer Reaction: For precursors bearing an amino group, the Sandmeyer reaction remains a robust and widely used method. Diazotization of the aminopyridine followed by treatment with a copper(I) bromide source provides a reliable route to the corresponding bromopyridine. guidechem.com Optimizing conditions, such as temperature control, has been shown to significantly increase yields. guidechem.com
Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable alternative for halogenation. cdnsciencepub.com These methods can avoid the use of harsh chemical oxidants and can offer unique selectivity profiles by controlling the reaction potential and employing directing groups. cdnsciencepub.com
Novel Brominating Agents: While N-bromosuccinimide (NBS) is a classic reagent for radical side-chain bromination and some aromatic brominations, other agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are being explored for their efficiency and selectivity in specific applications. google.comresearchgate.net
Potential for Novel Applications in Materials Science and Catalysis
Pyridine-based structures are integral to materials science and catalysis due to their excellent coordination properties with metal ions and their tunable electronic characteristics. guidechem.com While specific applications for this compound have not been reported, its structure suggests significant potential.
Ligand Synthesis for Catalysis: The molecule could serve as a precursor for novel bidentate or tridentate ligands. The bromoethyl side chain can be functionalized to introduce another coordinating group (e.g., a phosphine (B1218219), another pyridine, or an amine), while the 4-bromo position can be used to attach the entire ligand scaffold to a larger molecular framework or a solid support. Such ligands are critical in homogeneous catalysis. guidechem.com
Functional Organic Materials: Polysubstituted pyridines are key components in organic light-emitting diodes (OLEDs), sensors, and dye-sensitized solar cells (DSSCs). For example, 4-bromo-2,6-bis(2-pyridyl)pyridine serves as a precursor to sophisticated dyes. The dual reactivity of this compound allows for the synthesis of complex, asymmetric structures that could be incorporated into novel functional materials with tailored electronic and photophysical properties.
Pharmaceutical and Agrochemical Scaffolds: Pyridine rings are a privileged scaffold in medicinal chemistry. google.com The ability to selectively functionalize two different positions on the this compound molecule makes it an attractive starting point for building diverse libraries of complex molecules for biological screening.
Challenges and Opportunities in the Synthesis of Complex Pyridine-Based Molecules
The synthesis of complex, polysubstituted pyridines is an area of active research, driven by the demand for novel compounds in various fields.
Challenges:
Regioselectivity: Controlling the position of substitution on the pyridine ring remains a primary challenge. Electrophilic substitutions are often difficult and yield mixtures, while directed methods require the pre-installation of directing groups. researchgate.net
Functional Group Tolerance: Many classical pyridine synthesis and functionalization reactions employ harsh conditions (e.g., high temperatures, strong acids or bases) that are incompatible with sensitive functional groups elsewhere in the molecule.
Opportunities:
Development of Mild and Selective Reactions: There is a significant opportunity for the discovery of new catalysts and reaction conditions that enable the selective functionalization of pyridines under mild conditions with high functional group tolerance. The rise of photoredox and electrochemical catalysis offers promising avenues.
Late-Stage Functionalization: Methods that allow for the modification of complex, already-assembled molecules (late-stage functionalization) are highly sought after, particularly in drug discovery. Developing C-H activation/bromination reactions that can selectively functionalize a specific position on a complex pyridine-containing molecule is a major goal.
Convergent Synthesis: Strategies that allow for the rapid assembly of complex pyridines from simpler, readily available fragments in a convergent manner are highly desirable. This contrasts with linear syntheses and can dramatically improve efficiency.
The exploration of versatile, yet challenging, building blocks like this compound is crucial for pushing the boundaries of what is possible in the synthesis of complex, functional molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-(2-bromoethyl)pyridine, and how can purity be optimized?
- Methodology : The compound can be synthesized via bromination of 2-(2-hydroxyethyl)pyridine using reagents like PBr₃ or HBr/AcOH. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) using 4-bromopyridine derivatives and bromoethyl precursors may be employed.
- Purification : Recrystallization (e.g., acetonitrile or ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: 10–20% EtOAc in hexane) ensures high purity. Monitoring by TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) is recommended.
- Reference : Similar bromination and coupling strategies are detailed in (SnCl₂/HCl reduction) and (Ni-catalyzed reductive coupling) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include pyridine protons (δ 7.5–8.5 ppm) and ethylenic CH₂Br groups (δ 3.5–4.5 ppm).
- HRMS : Expected molecular ion [M+H]⁺ at m/z 278.9 (C₇H₈Br₂N).
- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. For example, orthorhombic crystal systems (e.g., Pca21) with unit cell parameters similar to (a = 12.35 Å, b = 4.51 Å, c = 19.78 Å) .
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
- Storage : In amber glass vials under inert atmosphere (N₂/Ar) at 2–8°C.
- Reference : Safety data for analogous bromopyridines (e.g., 2-bromo-5-methylpyridine) in highlights H302/H315 hazards .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields for this compound synthesis be systematically addressed?
- Root Cause Analysis : Variables like catalyst loading (e.g., Pd for coupling), reaction temperature (optimized at 80–100°C), and solvent polarity (DMF vs. THF) significantly impact yields.
- Experimental Design : Use a Design of Experiments (DoE) approach to optimize parameters. For example, a 3² factorial design evaluating temperature and catalyst ratio.
- Reference : ’s yield optimization (90% via SnCl₂ reduction) provides a benchmark .
Q. What supramolecular interactions dominate the crystal packing of this compound derivatives?
- Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., S(6) ring motifs) stabilize planar conformations.
- π-π Stacking : Aryl ring interactions (distance ~3.5–4.0 Å) contribute to layered structures.
- Methodology : Refinement via SHELXL ( ) and analysis of R factors (<0.05) ensure accuracy. Example data from : R = 0.039, wR = 0.078 .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electronic Tuning : The electron-withdrawing Br group enhances electrophilicity at the pyridine C4 position, favoring Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).
- Computational Insights : DFT calculations (B3LYP/6-31G*) can predict charge distribution and reaction pathways.
- Application : Used to synthesize bipyridine ligands ( ) or coordination complexes () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
